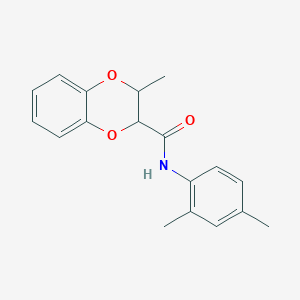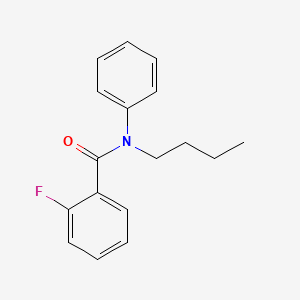![molecular formula C20H24N2O4 B4237171 N-{2-[(tert-butylamino)carbonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4237171.png)
N-{2-[(tert-butylamino)carbonyl]phenyl}-2,4-dimethoxybenzamide
Übersicht
Beschreibung
N-{2-[(tert-butylamino)carbonyl]phenyl}-2,4-dimethoxybenzamide, commonly known as Boc-D-Fmk, is a well-known and widely used inhibitor in the field of protease research. This compound is a potent and selective inhibitor of the protease caspase-1, which plays a critical role in the inflammatory response and programmed cell death.
Wirkmechanismus
Boc-D-Fmk is a potent and selective inhibitor of caspase-1. It works by irreversibly binding to the active site of the enzyme, preventing it from cleaving its substrates. Caspase-1 is involved in the processing and activation of several pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, Boc-D-Fmk can reduce the production of these cytokines and thereby modulate the inflammatory response.
Biochemical and Physiological Effects:
Boc-D-Fmk has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Boc-D-Fmk can block the production of IL-1β and IL-18 in response to various stimuli, including lipopolysaccharide (LPS) and ATP. In vivo studies have shown that Boc-D-Fmk can reduce the severity of inflammation in models of arthritis, sepsis, and ischemia-reperfusion injury. Boc-D-Fmk has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-D-Fmk has several advantages for lab experiments. It is a potent and selective inhibitor of caspase-1, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Boc-D-Fmk is also commercially available from several suppliers, which makes it easy to obtain. However, Boc-D-Fmk has some limitations. It irreversibly binds to the active site of caspase-1, which means that it cannot be used to study the dynamic regulation of this enzyme. Additionally, Boc-D-Fmk has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Boc-D-Fmk. One area of interest is the development of more selective inhibitors of caspase-1. While Boc-D-Fmk is a potent and selective inhibitor, it does have some off-target effects. Developing more selective inhibitors could help to clarify the role of caspase-1 in various biological processes. Another area of interest is the use of Boc-D-Fmk as a potential therapeutic intervention for diseases associated with dysregulated caspase-1 activity. Clinical trials would be needed to determine the safety and efficacy of this approach. Finally, Boc-D-Fmk could be used as a tool to study the role of caspase-1 in the gut microbiome. Recent studies have suggested that caspase-1 plays a critical role in maintaining gut microbiome homeostasis, and Boc-D-Fmk could be used to further explore this area of research.
Conclusion:
In conclusion, Boc-D-Fmk is a potent and selective inhibitor of caspase-1, which has been widely used in scientific research to study the role of this enzyme in various biological processes. Boc-D-Fmk has several advantages for lab experiments, including its potency and selectivity, and its commercial availability. However, it also has some limitations, including its irreversible binding to the active site of caspase-1 and its off-target effects. Future research on Boc-D-Fmk could focus on developing more selective inhibitors, using it as a potential therapeutic intervention, and exploring its role in the gut microbiome.
Wissenschaftliche Forschungsanwendungen
Boc-D-Fmk has been widely used in scientific research as a tool to study the role of caspase-1 in various biological processes. Caspase-1 is a key mediator of the inflammatory response, and its dysregulation has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Boc-D-Fmk has been used to study the role of caspase-1 in these diseases and to develop potential therapeutic interventions.
Eigenschaften
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22-19(24)14-8-6-7-9-16(14)21-18(23)15-11-10-13(25-4)12-17(15)26-5/h6-12H,1-5H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJCBBQNOSAMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)
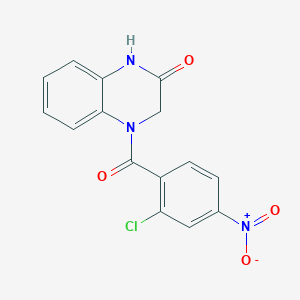
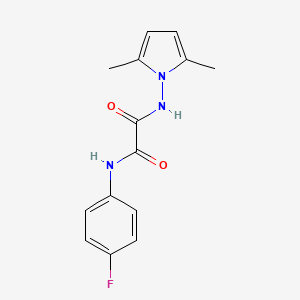
![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)
![4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
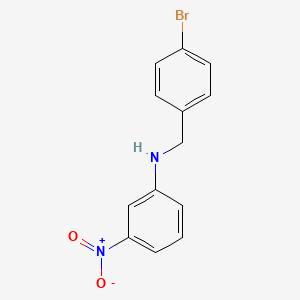
![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237136.png)
![2,2,2-trichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4237138.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237146.png)
